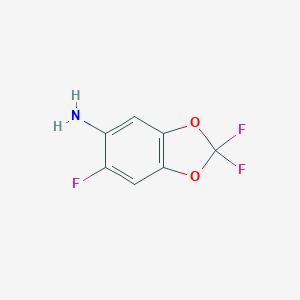

2,2,6-Trifluoro-1,3-benzodioxol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

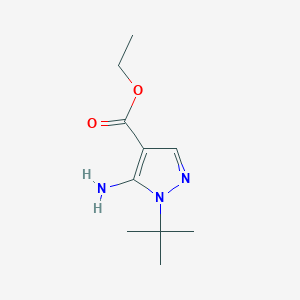

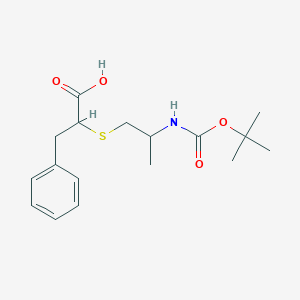

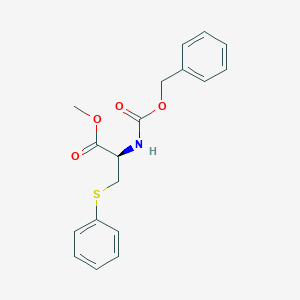

The synthesis of related compounds involves strategic design and functionalization, leading to the development of metal-organic frameworks (MOFs) and other complex molecules. For instance, Das & Mandal (2018) discussed the design of a triazine-based ligand for selective gas/vapor sorption and sensing applications, demonstrating a sophisticated approach to chemical synthesis involving amino-functionalized structures (Das & Mandal, 2018). Similarly, other works have focused on the preparation and reactions of organosulfonyloxy derivatives and the catalyzed formation of benzodiazepines, showcasing a range of synthetic techniques applicable to compounds with similar structures (Zhdankin et al., 1996; Bera et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds related to 2,2,6-Trifluoro-1,3-benzodioxol-5-amine often features complex arrangements, as seen in metal-organic frameworks and other inorganic-organic hybrid compounds. These structures are characterized by their coordination modes, spatial arrangements, and the formation of chains and layers, as detailed in the works of Guo et al. (2019) and others (Guo et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds include a variety of interactions and transformations. For example, the work of Timoshenko et al. (2002) on the synthesis of 6-(Polyfluoroalkyl)uracils from polyfluoro-1,1-dihydroalkyl sulfones highlights the reactivity of fluorinated compounds and their potential for further chemical modifications (Timoshenko et al., 2002).

Physical Properties Analysis

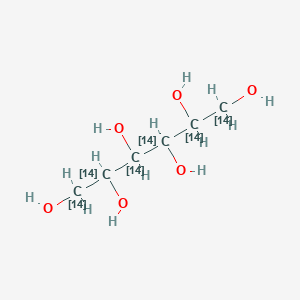

The physical properties of these compounds, such as solubility, crystallinity, and phase behavior, are crucial for understanding their applications and behavior in various environments. Studies on the crystallization and structural determination of compounds provide insights into their stability and interactions at the molecular level, as illustrated by works focused on the solid-state packing and hydrogen-bonding interactions (Low et al., 2004).

科学的研究の応用

Antibacterial Activity

2,2,6-Trifluoro-1,3-benzodioxol-5-amine serves as a precursor in synthesizing derivatives with potential antibacterial properties. Studies have explored the creation of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives, revealing moderate antibacterial capabilities compared to standard antibiotics like ciprofloxacin (Aziz‐ur‐Rehman et al., 2015). Further research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides highlighted their role in bacterial biofilm inhibition and cytotoxicity (Abbasi et al., 2020).

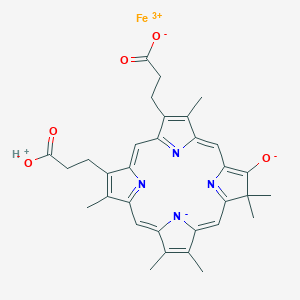

Metal Complexation

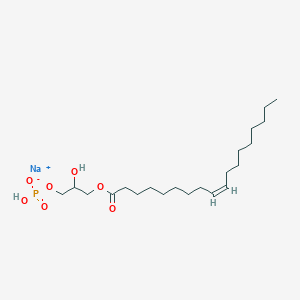

This compound has been involved in the formation of metal chelates for medical purposes, such as 99mTc complexes with hexadentate tricatechol ligands, showing potential in medical imaging applications (Hahn & Rupprecht, 1991).

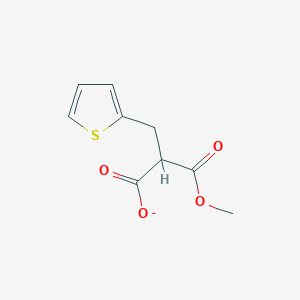

Organic Synthesis

It is integral in the synthesis of organosulfonyloxy derivatives and in reactions with alkynyltrimethylsilanes, demonstrating versatility in organic synthesis processes (Zhdankin et al., 1996).

Luminescent Metal Organic Frameworks

The compound is used in designing amine-functionalized luminescent metal-organic frameworks, which are significant for selective gas/vapor sorption and nanomolar sensing in water (Das & Mandal, 2018).

Antiarrhythmic Activity

Research into benzamides with trifluoroethoxy ring substituents, including derivatives of 2,2,6-Trifluoro-1,3-benzodioxol-5-amine, has explored their potential as oral antiarrhythmic agents in mice (Banitt et al., 1977).

Spirocompound Synthesis

This compound is employed in synthesizing trifluoromethyl-containing spirocompounds, like 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones, through radical cascade processes, revealing potential in bioactive compound development (Meng et al., 2017).

Safety and Hazards

特性

IUPAC Name |

2,2,6-trifluoro-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVTVWOEVYKSTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(O2)(F)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559933 |

Source

|

| Record name | 2,2,6-Trifluoro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120934-03-4 |

Source

|

| Record name | 2,2,6-Trifluoro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)

![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)